

1-Methylpsilocin: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpsilocin, also known as 1-methyl-4-hydroxy-N,N-dimethyltryptamine (1-Me-4-HO-DMT), is a synthetic tryptamine derivative that has garnered significant interest within the scientific community for its unique pharmacological profile.[1] Unlike its close structural analog psilocin, the active metabolite of psilocybin, **1-Methylpsilocin** exhibits a distinct selectivity for certain serotonin receptor subtypes. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of **1-Methylpsilocin**, with a focus on its potential applications in neuroscience research and drug development.

Chemical Structure and Properties

1-Methylpsilocin is characterized by an indole core, substituted at the 1-position with a methyl group, at the 3-position with a dimethylaminoethyl side chain, and at the 4-position with a hydroxyl group.[1]

Table 1: Chemical Identifiers and Properties of **1-Methylpsilocin**



Property	Value	Reference(s)
IUPAC Name	3-[2-(dimethylamino)ethyl]-1- methylindol-4-ol	[2]
Chemical Formula	C13H18N2O [2][3]	
Molecular Weight	218.29 g/mol	[3]
CAS Number	1465-16-3	[2][3]
Canonical SMILES	CN(C)CCc1cn(C)c2c1cccc2O	[1]
InChI	InChI=1S/C13H18N2O/c1- 14(2)8-7-10-9-15(3)11-5-4-6- 12(16)13(10)11/h4-6,9,16H,7- 8H2,1-3H3	[1]
Melting Point	>125°C (decomposition)	[4]
Solubility	Soluble to 100 mM in DMSO and to 10 mM in ethanol.	[3]
Storage	Store at +4°C	[3]

Synthesis

While a detailed, step-by-step published synthesis protocol specifically for **1-Methylpsilocin** is not readily available, its synthesis can be approached through established methods in indole and tryptamine chemistry. A plausible synthetic route would involve the N-methylation of a suitable 4-hydroxyindole precursor, followed by the introduction of the dimethylaminoethyl side chain at the C3 position. One common strategy for the latter is the Speeter-Anthony tryptamine synthesis, which involves the reaction of the indole with oxalyl chloride, followed by amination with dimethylamine and subsequent reduction of the resulting glyoxylamide.

Experimental Protocols General Radioligand Binding Assay Protocol for Serotonin Receptors

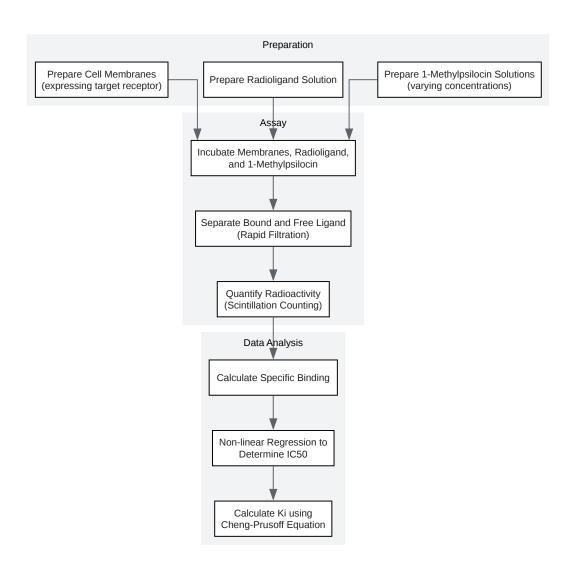


The affinity of **1-Methylpsilocin** for various serotonin receptors is typically determined using radioligand binding assays. The following is a generalized protocol:

- Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C) are prepared from cultured cell lines (e.g., HEK293) or from brain tissue.
- Incubation: The prepared membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for multiple 5-HT receptors) and varying concentrations of the unlabeled test compound (1-Methylpsilocin).
- Equilibrium: The incubation is carried out at a specific temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.
- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Receptor Binding Assay





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Receptor Binding Assay Workflow



Pharmacological Profile

1-Methylpsilocin is a potent and selective agonist at the serotonin 5-HT2C receptor.[3] It also displays high affinity for the 5-HT2B receptor, where it acts as an inverse agonist.[3] Its affinity for the 5-HT2A receptor is significantly lower than for the 5-HT2C receptor.[3] In contrast to psilocin, **1-Methylpsilocin** does not appear to activate 5-HT1A receptors in mice.[1]

Table 2: Receptor Binding Profile of **1-Methylpsilocin**

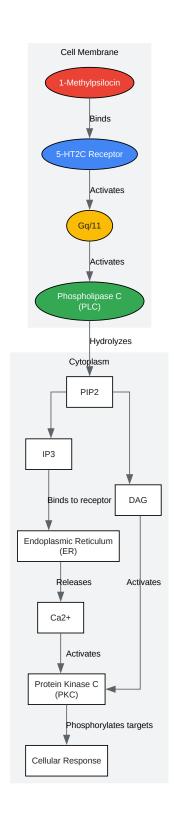
Receptor	Affinity (Ki, nM)	Functional Activity	IC50 (nM)	Reference(s)
5-HT2A	-	-	633	[1][3]
5-HT2B	38	Inverse Agonist	-	[1][3]
5-HT2C	-	Agonist	12	[1][3]
5-HT1A	359	No agonist activity in vivo	-	[5]

Signaling Pathways

The primary signaling pathway activated by **1-Methylpsilocin** is through the Gq/11 protein coupled to the 5-HT2C receptor. As an agonist, **1-Methylpsilocin** binding to the 5-HT2C receptor initiates a conformational change in the receptor, leading to the activation of the Gq/11 protein. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

5-HT2C Receptor Agonist Signaling Pathway





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5-HT2C Agonist Signaling



In Vivo Activity and Potential Applications

1-Methylpsilocin is active in vivo and has been shown to inhibit scratching behavior in a mouse model of obsessive-compulsive disorder (OCD).[3] Due to its selective agonist activity at the 5-HT2C receptor and reduced activity at the 5-HT2A receptor (which is primarily responsible for the hallucinogenic effects of classic psychedelics), **1-Methylpsilocin** has been investigated for therapeutic applications where the psychedelic effects are considered undesirable.[1] These potential applications include the treatment of OCD, glaucoma, and cluster headaches.[1]

Conclusion

1-Methylpsilocin is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. Its distinct pharmacological profile, characterized by potent and selective 5-HT2C agonism and 5-HT2B inverse agonism, sets it apart from other tryptamines. Further research into the synthesis, pharmacology, and in vivo effects of **1-Methylpsilocin** may lead to the development of novel therapeutics for a range of neuropsychiatric and other disorders.

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References

- 1. A Practical and Versatile Synthesis of Psilocin , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 5. giffordbioscience.com [giffordbioscience.com]



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